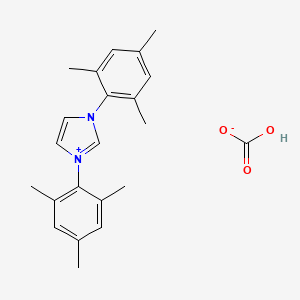

![molecular formula C6H7NO2S B2878717 Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro- CAS No. 106039-91-2](/img/structure/B2878717.png)

Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” is a heterocyclic compound . It’s a part of a larger class of compounds known as pyrrolo[2,1-b]thiazoles . These compounds are of interest due to their wide range of biological activities .

Synthesis Analysis

The synthesis of pyrrolo[2,1-b]thiazoles has been achieved through various methods . One approach involves the annulation of the pyrrole ring to the thiazole or thiazine ring . Another method is based on a two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile .Molecular Structure Analysis

The molecular structure of “Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” is complex and includes a pyrrolo[2,1-b]thiazole core . This core is a key structural fragment of different alkaloids .Chemical Reactions Analysis

Pyrrolo[2,1-b]thiazoles undergo various chemical reactions . For instance, they can be derived from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . Methylene-bridged substituents in the 6-position can be directly obtained from 5-exo-Heck cyclization based on the same iodoaminothiazole precursor .Aplicaciones Científicas De Investigación

Cycloaddition Reactions

Pyrrolo[2,1-b]thiazole derivatives act as versatile intermediates in cycloaddition reactions. For instance, they serve as thiocarbonyl ylides in cycloadditions to electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes. This dual reactivity is partially explained by Frontier Molecular Orbital (MO) theory, highlighting their utility in constructing complex molecular architectures (Sutcliffe et al., 2000).

Heterocyclic Synthesis

Pyrrolo[2,1-b]thiazole derivatives have been employed in the synthesis of novel heterocyclic compounds, such as 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives. These compounds are of interest due to their potential biological activities and the development of new synthetic methodologies for their production (Vydzhak & Panchishin, 2008).

Material Science and Solar Cells

In material science, pyrrolo[2,1-b]thiazole-based compounds have been used to enhance the open-circuit voltage of solar cells. A study utilized a new acceptor unit derived from pyrrolo[2,1-b]thiazole for the synthesis of conjugated polymers, demonstrating improved photovoltaic performance and material stability (Song et al., 2012).

Cognitive Function Improvement

Furthermore, derivatives of Pyrrolo[2,1-b]thiazole have been synthesized and evaluated for their potential in reversing electroconvulsive shock-induced amnesia in mice. This research has explored the structure-activity relationships, revealing insights into the optimal structural features required for cognitive function improvement (Butler et al., 1987).

Direcciones Futuras

The future directions in the research of “Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” could involve exploring its potential biological activities, developing new synthetic methods, and studying its mechanism of action . The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Similar compounds have been found to impact a variety of pathways, leading to a range of downstream effects .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

Propiedades

IUPAC Name |

7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-4-1-2-6-7(4)5(9)3-10-6/h6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMILQBKLTPNWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1SCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)

![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)

![2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2878638.png)

![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)

![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide](/img/structure/B2878648.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)

![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)